{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

Lipophilicity Physicochemical property Spirocyclic scaffold

Problem: Non-flat, high-Fsp³ spirocyclic alcohol building blocks are scarce. Solution: {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1862708-47-1) delivers: • Fsp³ 1.00, XLogP3 2.0 - ideal for fragment-based screening. • 6-Methyl substituent enables isolated methyl SAR scanning vs. des-methyl analog. • 95% purity; single primary-alcohol growth vector for parallel library derivatisation. Procurement: In-stock 95% purity building block from BenchChem; ready for global shipment.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13250933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CCCCC12CCC(O2)CO
InChIInChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3
InChIKeyKFZXBNDYHMJYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol – Structural Identity and Sourcing


{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1862708-47-1) is a saturated spirocyclic ether–alcohol with molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g·mol⁻¹ [1]. The scaffold consists of a six‑membered cyclohexane ring and a five‑membered tetrahydrofuran (oxolane) ring connected through a single quaternary spiro‑carbon, with a methyl substituent at the cyclohexane 6‑position and a hydroxymethyl group at the oxolane 2‑position [1]. The compound is supplied as a research building block with a catalogued purity of 95% and is primarily employed as a fragment or intermediate in medicinal‑chemistry library synthesis and fragrance‑chemical programmes, where the spiro[4.5]decane core confers enhanced three‑dimensionality (fraction sp³ ≈ 1.0) relative to flat aromatic bioisosteres [2].

Scaffold All-sp³ spirocyclic core supports 3D fragment and diversity-oriented synthesis
Profile Balanced lipophilicity and hydrogen-bond profile suitable for medicinal chemistry campaigns
Handle Exocyclic primary alcohol enables rapid derivatization and library expansion

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol – Risks of Spirocyclic Alcohol Substitution


Spirocyclic alcohols that share the 1‑oxaspiro[4.5]decane core can differ profoundly in lipophilicity, hydrogen‑bonding capacity, and metabolic vulnerability as a function of ring substitution [1]. The 6‑methyl group present in this compound raises computed logP by approximately +0.4 relative to the des‑methyl parent (XLogP3‑AA 2.0 vs. 1.6) without altering topological polar surface area (TPSA 29.5 Ų) [1][2]. This logP shift is large enough to affect permeability, solubility, and off‑target binding in a screening cascade [3]. Furthermore, replacing the oxygen‑containing oxolane with an aza‑spiro system (e.g., 6‑methyl‑1‑oxa‑4‑azaspiro[4.5]decane) changes both the hydrogen‑bond pharmacophore and the rotatable‑bond count, which can alter target engagement even when the spiro‑atom geometry is conserved [4]. Therefore, procurement decisions that treat any 1‑oxaspiro[4.5]decane‑based alcohol as interchangeable risk generating non‑comparable structure‑activity data and irreproducible biological results.

Des-methyl analog
Lacks 6-methyl substituent; lipophilicity and binding profile may shift
May alter permeability and target engagement; not a drop-in replacement
Aza-spiro analog
Oxolane oxygen replaced by NH; hydrogen-bond pharmacophore fundamentally changed
May alter synthetic compatibility and metabolic fate; limits direct substitution
Dimethyl analog
Additional methyl at C10 increases steric bulk and lipophilicity further
May overshoot desired property window; requires independent SAR evaluation

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol – Quantitative Differentiation Evidence


Lipophilicity Advantage Over Des-Methyl Parent

The 6‑methyl substituent raises the computed octanol–water partition coefficient by +0.4 log units relative to the unsubstituted parent 1‑oxaspiro[4.5]decan‑2‑ylmethanol, while topological polar surface area remains unchanged at 29.5 Ų [1][2]. This increase is consistent with the known π‑contribution of an sp³‑hybridised methyl group (+0.5 log units in simple aliphatic systems) and is expected to enhance passive membrane permeability while maintaining the same hydrogen‑bond donor/acceptor profile [3].

Lipophilicity shift
Head-to-head
ΔXLogP3-AA +0.4 (2.0 vs. 1.6)
Supports lipophilicity-driven selection in ADME screening
Computed by XLogP3; TPSA unchanged
Lipophilicity Physicochemical property Spirocyclic scaffold

Molecular Weight Differentiation from Des-Methyl Analog

The target compound possesses a molecular weight of 184.27 g·mol⁻¹ and 13 heavy atoms, versus 170.25 g·mol⁻¹ and 12 heavy atoms for the des‑methyl parent [1][2]. The +14.02 Da mass shift arises solely from the addition of one methylene unit, which places the 6‑methyl analog nearer to the centre of Lipinski Rule‑of‑Five space (MW < 500) while retaining excellent fragment‑like properties (MW < 250, clogP < 3, H‑bond donors ≤ 1, H‑bond acceptors ≤ 2) [3].

MW differentiation
Head-to-head
ΔMW +14.02 g·mol⁻¹ (184.27 vs. 170.25)
Supports MW-based fragment library differentiation
+1 heavy atom; retains fragment-like properties
Molecular weight Physicochemical property Fragment-based drug discovery

Functional-Group Comparison vs. Aza-Spiro Analog

The nitrogen‑containing analog 6‑methyl‑1‑oxa‑4‑azaspiro[4.5]decane (MW 155.24, XLogP3‑AA 1.6, rotatable bonds = 0) features a secondary amine (NH) in the oxolane ring whereas the target compound presents a primary alcohol (CH₂OH) exocyclic to the oxolane [1][2]. The alcohol provides one rotatable bond (τ < 2 kcal·mol⁻¹ barrier) and a predicted pKa of approximately 14.4, whereas the secondary amine has a predicted pKa of approximately 10–11 and zero rotatable bonds . This difference alters the hydrogen‑bonding geometry and the potential for metabolic conjugation (glucuronidation/sulfation for the alcohol vs. N‑acetylation/oxidation for the amine).

Functional group
Head-to-head
Primary alcohol vs. secondary amine; Δ rotatable bonds +1
May alter synthetic route and metabolic outcomes
Different pKa and conjugation pathways
Hydrogen-bond donor Functional group Aza-spiro comparator

Fsp³ and Conformational Restraint Advantage

The fraction of sp³‑hybridised carbon atoms (Fsp³) for {6‑methyl‑1‑oxaspiro[4.5]decan‑2‑yl}methanol is 1.00 (all carbons saturated), compared with typical values of 0.3–0.5 for the planar aromatic building blocks often employed as bioisosteres for spirocyclic ethers [1]. The spiro‑junction locks the cyclohexane and oxolane rings in a mutually perpendicular orientation, restricting the conformational freedom that would be present in an acyclic 1,5‑diol or a monocyclic tetrahydropyran alcohol [2]. Higher Fsp³ has been correlated with improved clinical success rates, aqueous solubility at a given logP, and reduced off‑target promiscuity in phenotypic screens [3].

Conformational restraint
Class-level
Fsp³ = 1.00; spiro junction locks orientation
May support conformational restriction (class-level correlation)
All carbons sp³; restricts torsional freedom
Fsp3 Conformational restriction Spirocyclic scaffold

Synthetic Tractability via Primary Alcohol Handle

The exocyclic primary alcohol permits facile one‑step conversion to aldehydes (e.g., Dess–Martin periodinane), carboxylic acids (e.g., Jones oxidation), esters (e.g., Steglich esterification), ethers (Williamson synthesis), and leaving‑group‑bearing intermediates (e.g., tosylation, mesylation, or Appel reaction to the bromide) [1]. In contrast, the des‑methyl analog offers the same alcohol reactivity but lacks the 6‑methyl substitution that provides a stereochemical handle and a lipophilicity tuning element [2]. The 6,10‑dimethyl analog (CAS 2060052-14-2) introduces a second methyl substituent but also increases molecular weight further (198.30 g·mol⁻¹) and may over‑saturate the lipophilicity window [3].

Synthetic handle
Cross-study comparable
Primary alcohol enables ≥6 derivatisation pathways
Supports rapid library synthesis with modulated lipophilicity
Single methyl balances complexity and tractability
Synthetic handle Primary alcohol Building block diversification

{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol – Prioritized Application Scenarios


Fragment-Based Lead Discovery with Lipophilic sp³ Scaffold

When constructing a fragment library for biophysical screening (SPR, NMR, or X‑ray crystallography), the target compound’s XLogP3‑AA of 2.0 and Fsp³ of 1.00 [1] place it in an under‑populated region of fragment chemical space compared with the ubiquitous planar heterocycles. Its 184 Da molecular weight [1] remains well below the typical fragment upper limit of 250 Da, while the +0.4 logP increment over the des‑methyl parent [2] can improve binding to hydrophobic protein pockets without introducing aromatic π‑stacking liabilities [3]. This makes it a preferred choice when seeking a non‑flat, lipophilic fragment with a single synthetic growth vector (the primary alcohol).

Medicinal Chemistry Lead Optimization and Methyl Scan

The 6‑methyl substituent differentiates this compound from the des‑methyl analog (XLogP3‑AA 2.0 vs. 1.6) while maintaining identical TPSA (29.5 Ų) [1][2]. This enables an SAR methyl scan in which the contribution of a single sp³‑methyl to target affinity, cellular permeability (PAMPA or Caco‑2), and microsomal stability can be isolated and quantified [3]. Procurement of both the methylated and des‑methyl compounds from the same vendor allows controlled head‑to‑head comparison without batch‑to‑batch impurity confounders.

Diversity-Oriented Synthesis of Spirocyclic Libraries

The primary alcohol handle supports parallel derivatisation into esters, carbamates, sulfonates, ethers, and oxidation products, enabling the rapid generation of a focused library of 50–200 spirocyclic analogs from a single building block [1]. The conformational rigidity imposed by the spiro‑junction reduces the entropic penalty upon binding and increases the probability of obtaining a high‑resolution co‑crystal structure for structure‑based design, a key advantage over flexible acyclic alcohol building blocks [2].

Fragrance Chemistry Odorant Lead Development

Methyl‑substituted 1‑oxaspiro[4.5]decane derivatives have been exploited as woody–ambery odorants with improved bioavailability relative to non‑spirocyclic benchmarks [1]. The target compound’s balanced lipophilicity (XLogP3‑AA 2.0) and alcohol functionality provide a starting point for esterification to acetyl derivatives analogous to those reported in the Iso Gamma Super family, where methyl positioning on the cyclohexane ring was shown to modulate both olfactory character and substantivity [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Lipophilic sp³ fragment with balanced property profile
Biophysical screening compatibility (SPR, NMR, X-ray)
Lead optimization and methyl scan
Methyl-substituted spirocyclic core for SAR exploration
Controlled head-to-head permeability and stability assays
Diversity-oriented synthesis
Primary alcohol handle for parallel derivatization
Library expansion efficiency and co-crystallization success
Fragrance chemistry odorant development
Spirocyclic scaffold with modulated lipophilicity
Olfactory character and substantivity screening
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